molecular formula C13H12N4O4 B12960015 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione

Cat. No.: B12960015
M. Wt: 288.26 g/mol
InChI Key: FJQUPZDZMWBCHG-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione is a compound that has garnered significant interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione typically involves multiple steps, including substitution, click reactions, and addition reactions. One common method involves the coupling of a glutamine ester with an optionally substituted 2-haloalkylbenzoate, followed by cyclization and transformation of benzo substituents . Another method includes catalytic coupling reactions and hydrolysis to remove tert-butyl groups .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield, minimal side reactions, and cost-effectiveness. The use of palladium catalysts, such as Pd(OAc)2 and Pd(PPh3)4, is common in these processes . The reaction conditions are carefully controlled to maintain the stability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide for bromination, and various palladium catalysts for coupling reactions . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione is unique due to its specific structure, which allows it to act as a versatile building block in the synthesis of various derivatives. Its ability to inhibit IDO1 and its role in targeted protein degradation make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H12N4O4

Molecular Weight

288.26 g/mol

IUPAC Name

3-(5-diazenyl-1,3-dihydroxyisoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H12N4O4/c14-16-6-1-2-7-8(5-6)13(21)17(12(7)20)9-3-4-10(18)15-11(9)19/h1-2,5,9,14,20-21H,3-4H2,(H,15,18,19)

InChI Key

FJQUPZDZMWBCHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=C3C=CC(=CC3=C2O)N=N)O

Origin of Product

United States

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